2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid
Overview
Description
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid is an organic compound that features a piperidine ring substituted with a difluoroethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The difluoroethyl group may enhance binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The propanoic acid moiety can participate in hydrogen bonding or ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid
- 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
- 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pentanoic acid
Uniqueness
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid is unique due to its specific combination of a difluoroethyl group, a piperidine ring, and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-7(9(14)15)13-5-3-4-8(6-13)10(2,11)12/h7-8H,3-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMRHNKOWXNUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC(C1)C(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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